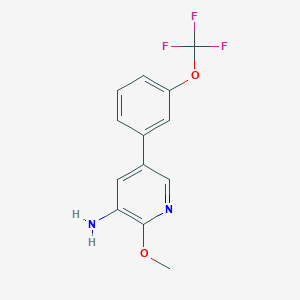

2-Methoxy-5-(3-trifluoromethoxy-phenyl)-pyridin-3-ylamine

Description

Properties

IUPAC Name |

2-methoxy-5-[3-(trifluoromethoxy)phenyl]pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-19-12-11(17)6-9(7-18-12)8-3-2-4-10(5-8)20-13(14,15)16/h2-7H,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWVOFNHNKONBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC(=CC=C2)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(3-trifluoromethoxy-phenyl)-pyridin-3-ylamine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide (DMF), and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(3-trifluoromethoxy-phenyl)-pyridin-3-ylamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-Methoxy-5-(3-trifluoromethoxy-phenyl)-pyridin-3-ylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3-trifluoromethoxy-phenyl)-pyridin-3-ylamine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridinylamine structure can form hydrogen bonds with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their distinct properties:

Key Comparisons

Electron-Withdrawing Groups

- The trifluoromethoxy (-OCF₃) group in the target compound provides stronger electron-withdrawing effects compared to the fluorophenyl (-F) group in its analog (218.23 g/mol). This enhances stability against oxidative degradation .

- In contrast, the trifluoromethyl (-CF₃) group in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate offers similar electron withdrawal but lacks the ether oxygen, reducing steric bulk .

Boron-Containing Analogs

- The boronic ester derivative (C₁₂H₁₉BN₂O₃) is critical for Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This makes the boron analog more versatile in constructing biaryl scaffolds for drug candidates .

Functional Group Reactivity

- The amine (-NH₂) group in the target compound allows for further derivatization (e.g., amidation), whereas the ester (-COOCH₃) group in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is prone to hydrolysis, limiting its utility in aqueous environments .

Biological Activity

2-Methoxy-5-(3-trifluoromethoxy-phenyl)-pyridin-3-ylamine, with the molecular formula and CAS number 1261750-20-2, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 284.24 g/mol

- CAS Number : 1261750-20-2

Antimicrobial Activity

Research indicates that compounds within the pyridine class, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related pyridine derivatives inhibited the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.

Anticancer Properties

Several studies have explored the anticancer potential of pyridine derivatives. For example, a derivative similar to this compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The trifluoromethyl group is believed to enhance the compound's lipophilicity, facilitating better cell membrane penetration and increased cytotoxicity against tumor cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.

- Receptor Modulation : It could interact with various receptors, modulating signaling pathways that lead to apoptosis or cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis in cancerous cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including our compound of interest. The results showed that it exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus at concentrations as low as 10 µg/mL, indicating potent antibacterial activity.

Study 2: Anticancer Activity

In vitro studies conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, confirming its potential as an anticancer agent.

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for preparing 2-Methoxy-5-(3-trifluoromethoxy-phenyl)-pyridin-3-ylamine, and how can yield be maximized?

Methodological Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine intermediates and trifluoromethoxy-substituted aryl boronic acids. Key steps include:

- Methoxy Group Introduction: Use methanol or dimethyl sulfate under basic conditions (e.g., NaH) to functionalize the pyridine ring .

- Trifluoromethoxy Incorporation: Employ trifluoromethylating agents (e.g., CFI) with copper-mediated coupling .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yields >70% are achievable with anhydrous conditions and inert atmosphere .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry (e.g., pyridine ring substitution) and methoxy/trifluoromethoxy group integration. Aromatic protons appear as multiplets between δ 6.8–8.2 ppm .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 315.0825 for CHFNO) .

- IR Spectroscopy: Bands near 1250 cm (C-O-C stretch) and 1150 cm (C-F stretch) confirm functional groups .

Q. How should solubility and stability challenges be addressed during experimental workflows?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water. Use polar aprotic solvents (DMSO, DMF) for biological assays. For stock solutions, prepare 10 mM in DMSO and dilute with PBS (≤1% DMSO final) to avoid precipitation .

- Stability: Store at −20°C in amber vials under argon. Degradation (e.g., hydrolysis of trifluoromethoxy groups) is minimized by avoiding prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Methodological Answer:

- Systematic Substituent Variation: Replace the methoxy or trifluoromethoxy group with electron-withdrawing (e.g., NO) or donating (e.g., NH) groups. Compare binding affinities (e.g., via SPR or ITC) to biological targets (e.g., kinases or GPCRs) .

- Data Analysis: Use regression models (e.g., Hammett plots) to correlate electronic parameters (σ) with activity. For example, trifluoromethoxy groups enhance metabolic stability but may reduce solubility .

Q. What computational strategies are effective for predicting binding modes and metabolic pathways?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 enzymes). Focus on hydrogen bonding with the pyridine nitrogen and hydrophobic contacts with trifluoromethoxy groups .

- Metabolism Prediction: Tools like MetaSite identify likely oxidation sites (e.g., methoxy demethylation) and guide stability assays .

Q. How can contradictions in spectral or biological data be resolved?

Methodological Answer:

- Impurity Analysis: If NMR shows unexpected peaks, perform LC-MS to detect byproducts (e.g., dehalogenated intermediates). Compare retention times with synthetic standards .

- Biological Replicates: For inconsistent IC values, repeat assays with fresh compound batches and include positive controls (e.g., staurosporine for kinase inhibition) .

Q. What in vitro assays are suitable for assessing target engagement and selectivity?

Methodological Answer:

- Kinase Profiling: Use panels like Eurofins KinaseProfiler to test inhibition across 100+ kinases. A selectivity score (<10% cross-reactivity) indicates therapeutic potential .

- Cellular Uptake: Radiolabel the compound (e.g., C at the methoxy group) and measure intracellular accumulation via scintillation counting .

Q. How can reaction mechanisms for key synthetic steps (e.g., trifluoromethoxy installation) be validated?

Methodological Answer:

Q. What strategies mitigate metabolic instability in preclinical studies?

Methodological Answer:

- Prodrug Design: Mask the amine group as a carbamate or acyloxymethyl derivative to enhance oral bioavailability .

- Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS. Co-administer CYP inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .

Q. How are reaction intermediates characterized to optimize multi-step synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.